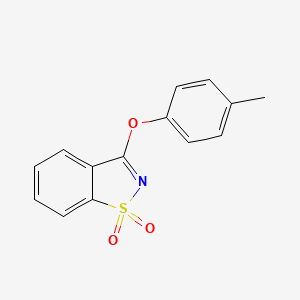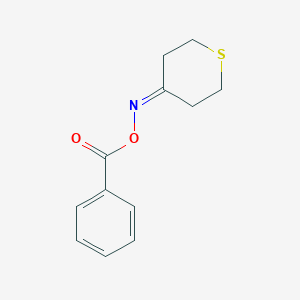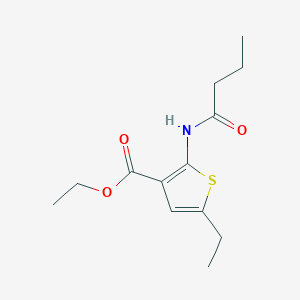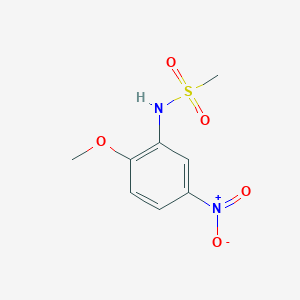
4-benzyl-1-(4-fluorobenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Benzyl-1-(4-fluorobenzoyl)piperidine derivatives involves several key steps, including the formation of the piperidine ring, the introduction of the benzyl and 4-fluorobenzoyl groups, and various coupling reactions. Techniques such as the Grignard reaction, amidation, and palladium-catalyzed cross-coupling reactions are commonly employed. For example, the synthesis of related piperidine derivatives has been demonstrated through the reaction of halobenzene derivatives with piperazine in the presence of palladium on carbon catalyst, followed by deoxygenation and ring saturation steps (Proszenyák et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-Benzyl-1-(4-fluorobenzoyl)piperidine is characterized by its piperidine core, to which a benzyl group and a 4-fluorobenzoyl moiety are attached. X-ray crystallography studies provide detailed insights into the conformation of the molecule, revealing how the piperidine ring adopts a chair conformation and the relative orientations of the substituent groups. The molecular geometry, including bond lengths and angles, is crucial for understanding the compound's reactivity and interactions with biological targets. Studies on similar compounds have shown how molecular conformation influences intermolecular interactions and stability (Faizi et al., 2016).
Chemical Reactions and Properties
4-Benzyl-1-(4-fluorobenzoyl)piperidine participates in various chemical reactions, leveraging the reactivity of the piperidine nitrogen, the benzyl group, and the fluorobenzoyl moiety. These functionalities enable it to undergo nucleophilic substitution reactions, electrophilic aromatic substitution, and coupling reactions, making it a versatile intermediate in organic synthesis. The fluorine atom in the 4-fluorobenzoyl group notably affects the compound's electronic properties, increasing its reactivity towards nucleophilic attack.
Physical Properties Analysis
The physical properties of 4-Benzyl-1-(4-fluorobenzoyl)piperidine, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. These properties are essential for determining its behavior in different solvents, its stability under various conditions, and its suitability for use in specific applications. The compound's crystalline form, elucidated through X-ray diffraction, provides insights into its solid-state interactions and packing behavior.
Chemical Properties Analysis
The chemical properties of 4-Benzyl-1-(4-fluorobenzoyl)piperidine, including its acidity, basicity, and reactivity towards various reagents, are central to its applications in chemical synthesis and potential biological activity. The piperidine nitrogen offers basicity, enabling the compound to form salts and engage in protonation-deprotonation equilibria. Its reactivity profile is shaped by the presence of the electron-withdrawing fluorobenzoyl group and the electron-donating benzyl group, influencing its participation in chemical reactions.
- Synthesis and structural analysis: (Proszenyák et al., 2005), (Faizi et al., 2016).
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGZDLHWXYOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5656053.png)
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)
![3-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5656064.png)

![(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid](/img/structure/B5656067.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5656076.png)



![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)

![2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]acetamide](/img/structure/B5656129.png)
